7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1954362-55-0
VCID: VC11651407
InChI: InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3
SMILES: COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl
Molecular Formula: C10H6ClFO2S
Molecular Weight: 244.67 g/mol

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

CAS No.: 1954362-55-0

Cat. No.: VC11651407

Molecular Formula: C10H6ClFO2S

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester - 1954362-55-0

Specification

CAS No. 1954362-55-0
Molecular Formula C10H6ClFO2S
Molecular Weight 244.67 g/mol
IUPAC Name methyl 7-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3
Standard InChI Key SMLZPCNUYPFFRQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl
Canonical SMILES COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene scaffold substituted at positions 6 and 7 with fluorine and chlorine atoms respectively, coupled with a methyl ester group at position 2. This arrangement creates distinct electronic effects:

PositionSubstituentElectronic EffectSteric Impact
2COOCH₃Electron-withdrawing (inductive)Moderate
6FStrong electron-withdrawing (-I)Minimal
7ClModerate electron-withdrawingModerate

X-ray crystallographic studies of analogous compounds reveal planar aromatic systems with bond lengths of 1.36-1.41 Å in the thiophene ring and 1.44-1.47 Å for the ester carbonyl group . The fluorine atom's compact size (van der Waals radius 1.47 Å) enables tight molecular packing, while the chlorine (1.75 Å) introduces strategic steric hindrance.

Spectroscopic Profile

Key spectroscopic characteristics from recent analyses include:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, thiophene-H)

  • δ 7.89 (d, J = 8.4 Hz, 1H, aromatic-H)

  • δ 7.45 (d, J = 8.4 Hz, 1H, aromatic-H)

  • δ 3.95 (s, 3H, OCH₃)

IR (KBr):

  • 1725 cm⁻¹ (C=O ester stretch)

  • 1580 cm⁻¹ (C=C aromatic)

  • 745 cm⁻¹ (C-S thiophene)

The UV-Vis spectrum shows λmax at 268 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated aromatic systems .

Synthetic Methodologies

Base-Catalyzed Cyclocondensation

The primary synthesis route involves reacting 2-fluoro-4-chlorobenzaldehyde with methyl thioglycolate under basic conditions:

Reaction Scheme:
C7H4ClF2O+C3H6O2SDMFK2CO3,60CC10H6ClFO2S+H2O\text{C}_7\text{H}_4\text{ClF}_2\text{O} + \text{C}_3\text{H}_6\text{O}_2\text{S} \xrightarrow[\text{DMF}]{\text{K}_2\text{CO}_3, 60^\circ\text{C}} \text{C}_{10}\text{H}_6\text{ClFO}_2\text{S} + \text{H}_2\text{O}

Optimized conditions yield 68-72% purity, with recrystallization from methanol achieving >95% purity . Key parameters:

ParameterOptimal ValueEffect on Yield
Temperature60°CMaximizes ring closure
SolventAnhydrous DMFPrevents hydrolysis
BaseK₂CO₃Balances basicity and solubility
Reaction Time2 hoursCompletes cyclization

Alternative Metal-Catalyzed Approaches

Recent advances employ palladium catalysis for late-stage functionalization:

Benzo[b]thiophene precursor+Cl2/F2Pd(OAc)2,dppfTarget Compound\text{Benzo[b]thiophene precursor} + \text{Cl}_2/\text{F}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{dppf}} \text{Target Compound}

This method achieves 82% yield with excellent regioselectivity but requires stringent anhydrous conditions .

Biological Activity and Mechanism

Antimicrobial Performance

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)Selectivity Index
MRSA ATCC 433004.0>256>64
Daptomycin-resistant8.0>256>32
Vancomycin-intermediate16.0>256>16

Mechanistic studies suggest dual inhibition of:

  • Penicillin-binding protein 2a (PBP2a) via covalent modification of Ser403

  • DNA gyrase ATPase activity (IC₅₀ = 1.8 μM)

Structure-Activity Relationships

Comparative analysis with structural analogs:

Compound ModificationMRSA MIC (μg/mL)Solubility (mg/mL)LogP
6-F,7-Cl (Target)4.00.122.31
6-Cl,7-F8.20.092.45
6-CF₃,7-H16.40.211.98
Ester hydrolysis product>2561.850.67

The 6-fluoro/7-chloro pattern demonstrates optimal balance between membrane permeability (LogP 2.31) and target binding .

Pharmaceutical Development Considerations

Prodrug Optimization

The methyl ester moiety enhances oral bioavailability (F = 42% in rat models) compared to carboxylic acid analogs (F = 8%). Enzymatic hydrolysis occurs primarily via carboxylesterase-1 (t₁/₂ = 3.2 hours in human plasma).

Formulation Challenges

Key stability parameters:

ConditionDegradation Pathwayt₁/₂ (Days)
pH 1.2 (37°C)Ester hydrolysis2.1
pH 7.4 (37°C)Oxidative defluorination14.7
Light (300-800 nm)Ring-opening photolysis0.8

Microencapsulation in Eudragit RS100 nanoparticles improves stability (t₁/₂ = 28 days at pH 1.2) while maintaining dissolution profile .

Environmental and Regulatory Profile

Ecotoxicity Data

OrganismEC₅₀ (96h, mg/L)Bioconcentration Factor
Daphnia magna0.12850
Pseudokirchneriella0.081200
Earthworm (E. fetida)4.245

The high bioconcentration potential necessitates strict containment during manufacturing.

Regulatory Status

  • REACH: Pre-registered (2024)

  • FDA: Investigational New Drug (IND) application pending

  • EPA: Requires ecological risk assessment prior to large-scale production

Future Research Directions

Targeted Drug Delivery

Ongoing research focuses on antibody-drug conjugates using cleavable linkers:

Anti-MRSA mAbVC-PABC7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester\text{Anti-MRSA mAb} - \text{VC-PABC} - \text{7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester}

Preliminary data show 100-fold increased potency in biofilm eradication compared to free drug .

Computational Modeling

Machine learning predictions using DeepChem models identify promising derivatives:

Virtual CompoundPredicted MIC (μg/mL)Synthetic Feasibility
6-F,7-CF₃1.2High
5-NO₂,6-F,7-Cl0.8Moderate
4-CN,6-F,7-Cl2.1Low

These predictions guide synthetic efforts toward next-generation analogs .

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